REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH2:14][CH2:13][N:12](CC2C=CC=CC=2)[CH2:11][CH:10]1[CH:22]=[CH2:23])C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[ClH:1].[CH2:22]([CH:10]1[CH2:11][NH:12][CH2:13][CH2:14][NH:9]1)[CH3:23] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1,4-dibenzyl-2-ethenylpiperazine
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
by stirring for 12 hours under a hydrogen gas stream of 1 atmospheric pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
by washing with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solid was dried under reduced pressure, whereby the title compound (6.516 g)
|
Type
|
CUSTOM
|
Details
|
was obtained as a brown solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |